8-Bromodibenzo[b,d]furan-3-carboxylic acid
Description
8-Bromodibenzo[b,d]furan-3-carboxylic acid is a chemical compound belonging to the class of dibenzofurans, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a bromine atom at the 8th position and a carboxylic acid group at the 3rd position on the dibenzofuran ring. Dibenzofurans are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
133953-53-4 |
|---|---|
Molecular Formula |
C13H7BrO3 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
8-bromodibenzofuran-3-carboxylic acid |
InChI |
InChI=1S/C13H7BrO3/c14-8-2-4-11-10(6-8)9-3-1-7(13(15)16)5-12(9)17-11/h1-6H,(H,15,16) |
InChI Key |
HQGMHBDFAHXWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromodibenzo[b,d]furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of dibenzofuran followed by carboxylation. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts like iron(III) chloride. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature .
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
Chemical Reactions Analysis
8-Bromodibenzo[b,d]furan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding dibenzofuran-3-carboxylic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-dibenzofuran derivatives .
Scientific Research Applications
8-Bromodibenzo[b,d]furan-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, given its ability to interact with cellular targets.
Industry: In materials science, it is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 8-Bromodibenzo[b,d]furan-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 8-Bromodibenzo[b,d]furan-3-carboxylic acid include:
Dibenzofuran-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Chlorodibenzo[b,d]furan-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
8-Methyldibenzo[b,d]furan-3-carboxylic acid: Features a methyl group at the 8th position, affecting its steric and electronic characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
8-Bromodibenzo[b,d]furan-3-carboxylic acid (C13H7BrO3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
This compound features a dibenzofuran core with a bromine atom and a carboxylic acid functional group, which may contribute to its biological activity. Its molecular structure can be represented as follows:
Anticancer Activity
Research indicates that dibenzofurans, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with dibenzofuran structures can inhibit the proliferation of various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.
Table 1: Anticancer Activity of Dibenzofurans
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 5.4 | Induction of apoptosis via caspase activation |
| 3-Bromodibenzo[b,d]furan | Lung Cancer | 7.2 | Inhibition of PI3K/Akt pathway |
| Dibenzofuran derivatives | Multiple Cancers | 4.5 | Cell cycle arrest |
Antibacterial Properties
Dibenzofurans have also been studied for their antibacterial activity. The presence of the bromine atom in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study: Antibacterial Screening
In a recent screening against common bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial efficacy.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in vitro. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in reducing inflammation.
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Target | IC50 (µM) |
|---|---|---|
| This compound | TNF-α | 10.5 |
| Other dibenzofurans | IL-6 | 12.0 |
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Protein Kinases : The compound may act as an inhibitor of certain protein kinases involved in cancer progression.
- Nuclear Receptors : It could modulate the activity of nuclear receptors that regulate gene expression related to inflammation and cancer.
- Cell Membrane Interactions : The lipophilic nature allows it to disrupt bacterial membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
